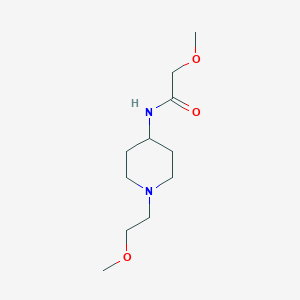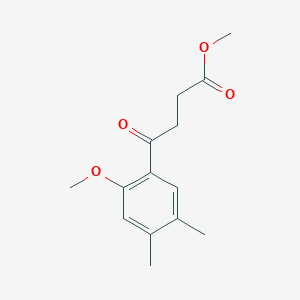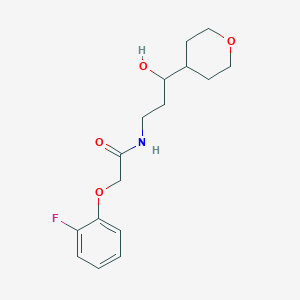
2-(2-fluorophenoxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide, also known as FPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPA is a synthetic compound that is structurally similar to other compounds that have been shown to have therapeutic effects, including anti-inflammatory and anti-tumor properties. In
Aplicaciones Científicas De Investigación
Chemoselective Acetylation and Kinetics
Research by Magadum and Yadav (2018) on chemoselective acetylation using immobilized lipase highlights the importance of understanding reaction mechanisms for synthesizing intermediates like N-(2-Hydroxyphenyl)acetamide, which is crucial for antimalarial drugs. This study underscores the value of optimizing synthesis processes for compounds with potential pharmaceutical applications (Magadum & Yadav, 2018).
Coordination Complexes and Antioxidant Activity
K. Chkirate et al. (2019) demonstrated the synthesis of novel coordination complexes derived from pyrazole-acetamide, highlighting the effect of hydrogen bonding on self-assembly and their significant antioxidant activity. Such research points to the potential for designing new compounds with enhanced biological activities, including antioxidative properties, which can be pivotal for therapeutic applications (Chkirate et al., 2019).
Photoreactions of Flutamide
The study by Watanabe et al. (2015) on the photoreactions of flutamide, an anti-cancer drug, in different solvents provides insight into the behavior of fluorophenyl compounds under light exposure. Understanding such photoreactions is essential for developing drugs with improved stability and reduced side effects when exposed to sunlight (Watanabe, Fukuyoshi, & Oda, 2015).
Toxicological Evaluation of Novel Compounds
The toxicological evaluation of novel cooling compounds, such as 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide by Karanewsky et al. (2015), serves as a critical step towards assessing the safety of new chemical entities for use in food and beverage applications. This research illustrates the importance of comprehensive safety assessments in the development of compounds intended for human consumption (Karanewsky et al., 2015).
Anti-inflammatory Activity
Research on the synthesis of novel N-(3-chloro-4-fluorophenyl) derivatives by Sunder and Maleraju (2013) explores the anti-inflammatory activities of these compounds, indicating the potential for developing new therapeutic agents targeting inflammation-related diseases (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO4/c17-13-3-1-2-4-15(13)22-11-16(20)18-8-5-14(19)12-6-9-21-10-7-12/h1-4,12,14,19H,5-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJFUEPAUKQVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)COC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


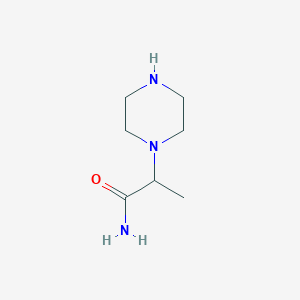
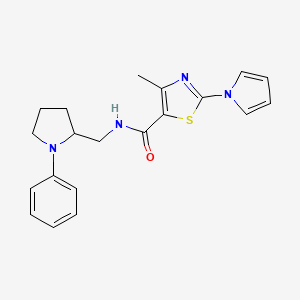
![3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2893025.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2893026.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2893028.png)
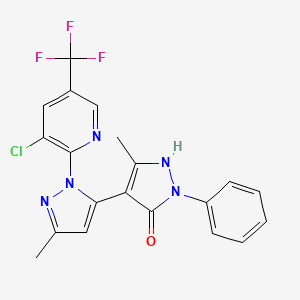
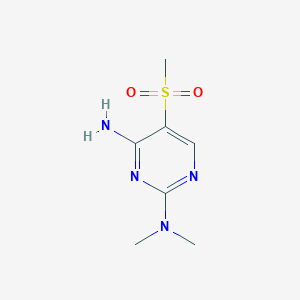
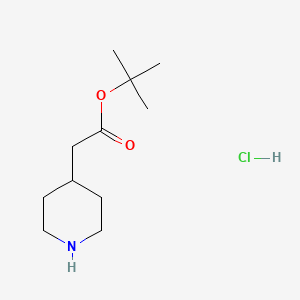
![1-(3-fluoro-4-methylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2893035.png)
![4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2893037.png)
